Bis(acetonitrile)palladium(II) p-toluenesulfonate

Übersicht

Beschreibung

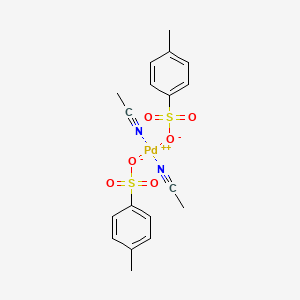

Bis(acetonitrile)palladium(II) p-toluenesulfonate: is an organometallic compound with the chemical formula C18H20N2O6S2Pd . It is a palladium complex where palladium is in the +2 oxidation state, coordinated with two acetonitrile molecules and two p-toluenesulfonate ions. This compound appears as a yellow solid and is soluble in organic solvents such as acetonitrile and methylene chloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)palladium(II) p-toluenesulfonate typically involves dissolving Pd(CH3CN)4(O2CMe)2 in concentrated sulfuric acid, followed by neutralization with toluenesulfonic acid. The reaction conditions require careful control of temperature and reaction time to avoid the formation of impurities .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced under controlled laboratory conditions due to its sensitivity to air and the need for an inert atmosphere. It is stored in a freezer under -20°C to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(acetonitrile)palladium(II) p-toluenesulfonate is known for its catalytic activity in various organic synthesis reactions. It is particularly effective in:

Oxidation Reactions: Catalyzing the oxidation of olefins.

Substitution Reactions: Facilitating C-C and C-N bond formation.

Carbonylation Reactions: Catalyzing the carbonylation of olefins.

Common Reagents and Conditions: Common reagents used in these reactions include aryl boronic acids, olefins, and various oxidizing agents. The reactions are typically carried out in organic solvents under inert conditions to prevent degradation of the catalyst .

Major Products: The major products formed from these reactions include benzoylated compounds, oxidized olefins, and carbonylated olefins .

Wissenschaftliche Forschungsanwendungen

Bis(acetonitrile)palladium(II) p-toluenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-C and C-N bonds.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in thin film deposition, industrial chemistry, and LED manufacturing.

Wirkmechanismus

The mechanism by which Bis(acetonitrile)palladium(II) p-toluenesulfonate exerts its catalytic effects involves the coordination of palladium with the substrate, facilitating the activation of inert bonds. The palladium center acts as a Lewis acid, stabilizing reaction intermediates and lowering the activation energy of the reaction .

Vergleich Mit ähnlichen Verbindungen

- Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate)

- Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate

- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)

Uniqueness: Bis(acetonitrile)palladium(II) p-toluenesulfonate is unique due to its high stability and solubility in organic solvents, making it an excellent catalyst for a variety of organic reactions. Its ability to facilitate C-C and C-N bond formation with high efficiency sets it apart from other palladium complexes .

Biologische Aktivität

Bis(acetonitrile)palladium(II) p-toluenesulfonate (abbreviated as [Pd(MeCN)₂(OTs)₂]) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₀N₂O₆PdS₂

- Molar Mass : 530.9112 g/mol

- Appearance : Yellow powder

- CAS Number : 114757-66-3

| Property | Value |

|---|---|

| Synonyms | This compound |

| Storage Conditions | Inert atmosphere, store at -20°C |

| Hazard Symbols | T - Toxic |

| Risk Codes | R20/21/22; R36/37/38 |

Synthesis

The synthesis of this compound involves the reaction of palladium acetate with p-toluenesulfonic acid in acetonitrile. The process results in the formation of a pale yellow precipitate, which can be purified through recrystallization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of palladium complexes, including this compound. Research indicates that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Leukemia Cells

A study demonstrated that palladium(II) complexes, including those with acetonitrile ligands, showed strong cytotoxicity against T-lymphoblastic leukemia cells. The activity was notably higher than that of standard anticancer agents like tamoxifen. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Palladium complexes have been shown to exhibit varying degrees of antibacterial and antifungal activity.

Case Study: Antibacterial Efficacy

In a comparative study, palladium complexes were tested against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that while many palladium complexes showed limited activity, this compound demonstrated significant sensitivity against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant bacterial strains .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Palladium complexes can intercalate into DNA, leading to structural modifications that impede replication and transcription.

- Reactive Oxygen Species (ROS) Generation : These complexes may induce oxidative stress within cells, contributing to cell death.

- Enzyme Inhibition : Palladium compounds can inhibit key enzymes involved in cancer cell metabolism and proliferation.

Eigenschaften

IUPAC Name |

acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFAQUPBJRCNL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6PdS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.